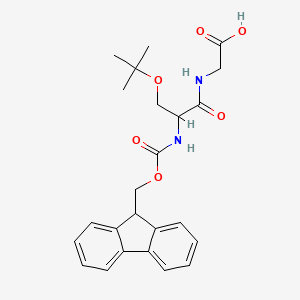

Fmoc-Ser(tBu)-Gly-OH

Description

Significance of Fmoc-Ser(tBu)-Gly-OH as a Dipeptide Building Block

The Fmoc group provides temporary protection for the N-terminal amine, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638). This orthogonality allows for the iterative addition of amino acids without affecting the acid-labile side-chain protecting groups, such as the tBu group on the serine residue. nih.govsemanticscholar.org The tBu group, in turn, prevents unwanted side reactions involving the hydroxyl group of serine during peptide chain elongation. chemimpex.com This strategic use of protecting groups is fundamental to the success of Fmoc-based SPPS.

The Ser-Gly motif is a common feature in many biologically active peptides and proteins. The availability of this compound as a ready-to-use building block streamlines the synthesis of such peptides, finding applications in areas like drug development and bioconjugation. chemimpex.com For instance, it can be utilized in the creation of peptide-based drugs where the specific sequence is critical for biological activity and specificity. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O6 |

| Molecular Weight | 440.49 g/mol . iris-biotech.de |

| CAS Number | 81672-17-5. biosynth.comiris-biotech.de |

| Appearance | White to off-white powder |

| Solubility | Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP) |

Note: Some properties like appearance and solubility are general characteristics and may vary slightly between suppliers.

Historical Context and Evolution of Fmoc-Protected Amino Acid Derivatives in Research

The development of Fmoc-protected amino acids represents a major milestone in the history of peptide synthesis. The journey began with the pioneering work of R. Bruce Merrifield in the early 1960s, who developed the concept of solid-phase peptide synthesis (SPPS). peptide.com His initial strategy was based on the acid-labile tert-butyloxycarbonyl (Boc) protecting group for the N-terminus. peptide.com While revolutionary, the Boc/Bzl protection scheme required the repeated use of strong acid for deprotection, which could lead to the degradation of sensitive peptide sequences and cleavage of the peptide from the resin support. nih.govsemanticscholar.org

In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group as a base-labile alternative for Nα-protection in solution-phase synthesis. nih.govpublish.csiro.au The true potential of the Fmoc group was realized when it was adapted for SPPS in the late 1970s. peptide.comnih.gov This led to the development of the Fmoc/tBu strategy, which offered an orthogonal protection scheme. nih.gov The mild base-lability of the Fmoc group, coupled with the acid-lability of side-chain protecting groups like tBu, provided a more versatile and less harsh method for peptide synthesis. semanticscholar.orgnih.gov

The adoption of Fmoc chemistry in SPPS grew rapidly, particularly from the 1990s onwards. nih.gov This was driven by several factors, including the ease of automation, the ability to monitor deprotection by UV spectroscopy of the released dibenzofulvene-piperidine adduct, and its compatibility with the synthesis of modified peptides, such as glycopeptides and phosphopeptides. nih.govsemanticscholar.org The industrialization of Fmoc-protected amino acid production has led to high-purity building blocks, further enhancing the reliability and success of Fmoc SPPS. nih.gov

The evolution of this field has also seen the development of specialized building blocks like Fmoc-dipeptides. These reagents, including this compound, address specific challenges in peptide synthesis, such as the prevention of aggregation in "difficult sequences". chempep.comalfa-chemistry.com For example, dipeptides containing a pseudoproline or a Dmb-Gly unit can disrupt secondary structure formation during chain assembly, leading to improved yields and purity. chempep.comalfa-chemistry.com This continuous innovation highlights the ongoing efforts to refine and expand the capabilities of Fmoc-based peptide synthesis.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serinyl-glycine | This compound |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| tert-Butyl | tBu |

| Serine | Ser |

| Glycine (B1666218) | Gly |

| tert-Butyloxycarbonyl | Boc |

| Benzyl | Bzl |

| N,N-Dimethylformamide | DMF |

| N-Methyl-2-pyrrolidone | NMP |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O6 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-14-20(22(29)25-12-21(27)28)26-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28) |

InChI Key |

KXWFIADQSGXDHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies Utilizing Fmoc Ser Tbu Gly Oh

Role of Fmoc-Ser(tBu)-Gly-OH in Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on a solid support. nih.gov The use of pre-formed dipeptides like this compound can be advantageous in SPPS, helping to overcome challenges associated with specific sequences and improving synthetic efficiency.

The Fmoc/tBu strategy is a dominant approach in SPPS due to its use of milder chemical conditions compared to older Boc/Bzl methods. drivehq.comdu.ac.in This strategy is defined by its use of two different classes of protecting groups that can be removed under distinct conditions, a concept known as orthogonality. du.ac.iniris-biotech.de

This compound is designed explicitly for this strategy:

Nα-Fmoc Protection : The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily removed by treatment with a secondary amine, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.deluxembourg-bio.com This deprotection step exposes the N-terminal amine for the subsequent coupling reaction.

Side-Chain tBu Protection : The hydroxyl group of the serine residue is protected by the acid-labile tert-butyl (tBu) group. The tBu ether is stable to the basic conditions used for Fmoc removal, preventing unwanted side reactions at the serine side chain during chain elongation. iris-biotech.de This protecting group is removed during the final step of the synthesis, concurrently with the cleavage of the peptide from the resin, using a strong acid such as trifluoroacetic acid (TFA). drivehq.comiris-biotech.de

The orthogonality of the Fmoc and tBu groups allows for the selective deprotection of the N-terminus at each cycle of the synthesis without affecting the side-chain protection of the growing peptide. iris-biotech.debiosynth.com The incorporation of the Ser-Gly dipeptide unit in a single coupling step can streamline the synthesis process and may help to circumvent sequence-dependent problems like aggregation. sigmaaldrich.com

Table 1: Orthogonal Protection Scheme in Fmoc/tBu Strategy

| Protecting Group | Functionality Protected | Cleavage Condition | Stability |

|---|---|---|---|

| Fmoc (9-fluorenylmethoxycarbonyl) | N-terminal α-amino group | Base (e.g., 20% Piperidine in DMF) | Stable to acid |

| tBu (tert-butyl) | Serine hydroxyl side chain | Strong Acid (e.g., 95% Trifluoroacetic Acid) | Stable to base |

A variety of activating agents are used to convert the carboxylic acid of the dipeptide into a more reactive species that is susceptible to nucleophilic attack by the peptide's N-terminal amine. These reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. chempep.com

Common coupling strategies include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often used in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress side reactions and minimize racemization. chempep.com

Phosphonium/Uronium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), and (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino))uronium hexafluorophosphate) (HATU) have become popular due to their high reactivity and efficiency, which often lead to faster and more complete coupling reactions. chempep.comresearchgate.net

While this compound is a dipeptide, the kinetics of its coupling can be influenced by the properties of its constituent amino acids. For instance, studies on the single amino acid derivative Fmoc-Ser(tBu)-OH have shown a potential for racemization when certain activating bases like diisopropylethylamine (DIPEA) are used in excess with uronium salt activators. chempep.com The use of alternative bases like 2,4,6-collidine has been recommended to mitigate this risk. chempep.com Difficult or aggregated sequences may require more potent reagents like HATU or longer reaction times to ensure complete coupling. sigmaaldrich.comchempep.com

Table 2: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DIC, DCC | Typically used with additives like HOBt or OxymaPure. |

| Phosphonium Salts | PyBOP, BOP | Highly efficient activators. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Very common in automated synthesis; HATU is particularly potent for difficult couplings. |

For Peptide Acids : To synthesize a peptide with a C-terminal carboxylic acid, resins that release the peptide under acidic conditions are used. The Wang resin is a widely used support for Fmoc-SPPS that yields a C-terminal acid upon cleavage with moderate concentrations of TFA (typically 50%). iris-biotech.depeptide.com The 2-chlorotrityl chloride (2-CTC) resin is another popular choice, particularly for producing protected peptide fragments, as it is highly acid-sensitive and allows for cleavage under very mild acidic conditions (e.g., 1% TFA) that can leave acid-labile side-chain protecting groups like tBu intact. iris-biotech.depeptide.com

For Peptide Amides : If the desired product is a peptide with a C-terminal amide, resins such as the Rink Amide or Sieber Amide are employed. uci.edupeptide.com These resins contain a linker that, upon cleavage with TFA, generates the C-terminal amide functionality. iris-biotech.de

The resin's loading capacity, defined as the amount of the first amino acid attached per gram of resin (mmol/g), is another crucial parameter. For longer or more complex peptides prone to aggregation, a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) is often preferred to minimize inter-chain interactions. peptide.combiotage.com For shorter peptides, a higher loading resin may be used to maximize yield. peptide.com

Table 3: Resin Selection for Fmoc-SPPS

| Resin Name | Desired C-Terminus | Typical Cleavage Condition | Key Features |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | 50-95% TFA in DCM | Standard resin for peptide acids in Fmoc-SPPS. |

| 2-Chlorotrityl (2-CTC) Resin | Carboxylic Acid | 1% TFA or Acetic Acid/TFE/DCM | Highly acid-labile; ideal for protected fragment synthesis. iris-biotech.depeptide.com |

| Rink Amide Resin | Amide | 10-95% TFA in DCM | Standard resin for generating peptide amides. uci.eduiris-biotech.de |

| Sieber Amide Resin | Amide | 1% TFA in DCM | Highly acid-labile; allows for synthesis of protected peptide amides. iris-biotech.depeptide.com |

Solution-Phase Synthesis Approaches Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains a vital methodology, particularly for large-scale production and the synthesis of short peptides or peptide fragments. libretexts.orgchempep.com

This compound can be used as a starting point in solution-phase synthesis to build larger, protected peptide fragments. In this approach, amino acids are added sequentially to the dipeptide in a homogenous solution. libretexts.orgchempep.com Each intermediate product must be purified before the next coupling step, which makes the process more labor-intensive than SPPS but allows for characterization at every stage. chempep.com This method is particularly well-suited for producing kilogram-scale quantities of specific peptide fragments. chempep.com A patent for the synthesis of Lixisenatide describes the initial synthesis of a larger fragment, Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH, via a liquid-phase method, highlighting the industrial relevance of this approach. google.com

A powerful strategy for synthesizing very long peptides or proteins is fragment condensation, which combines the strengths of both solid-phase and solution-phase techniques. chempep.com In this hybrid approach:

Protected peptide fragments (e.g., a fragment elongated from this compound) are synthesized, often using SPPS on a hyper-acid sensitive resin like 2-chlorotrityl chloride. springernature.com

These fragments are cleaved from the resin with their side-chain protecting groups, including the tBu on serine, still intact. springernature.com

The purified fragments are then coupled together in solution using coupling reagents, similar to those used in SPPS. chempep.com

This approach minimizes the number of repetitive cycles in SPPS, which can be beneficial for sequences prone to aggregation during stepwise elongation. The use of pre-synthesized fragments containing units like this compound is a key element of this advanced synthetic strategy. google.comnih.gov

Coupling Reagents and Activators in this compound Mediated Reactions

The formation of a peptide bond between the carboxylic acid of an incoming amino acid and the free amine of the growing peptide chain is not a spontaneous process. In solid-phase peptide synthesis (SPPS), this crucial step is facilitated by coupling reagents, which activate the carboxyl group to make it more susceptible to nucleophilic attack by the amino group. The choice of coupling reagent and any associated additives can significantly influence the efficiency of the reaction, minimize side reactions such as racemization, and ultimately determine the purity and yield of the final peptide. For a dipeptide such as this compound, these reagents are critical for its successful incorporation into a peptide sequence.

Carbodiimide-Based Reagents and Additives

Carbodiimides are a class of compounds that have long been employed as coupling reagents in peptide synthesis due to their effectiveness and cost-efficiency. americanpeptidesociety.org The most commonly used carbodiimides include Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). peptide.com These reagents activate the carboxylic acid of this compound by converting it into a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgpeptide.com This intermediate is then attacked by the N-terminal amine of the peptide chain, forming the desired peptide bond.

While effective, the use of carbodiimides alone can lead to side reactions, most notably racemization of the activated amino acid residue. peptide.com To suppress this, additives are commonly used in conjunction with carbodiimides. americanpeptidesociety.org These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization but still highly reactive towards the amine. americanpeptidesociety.org

Key additives used with carbodiimide-based reagents include:

1-Hydroxybenzotriazole (HOBt): For many years, HOBt was the most common additive used with carbodiimides. americanpeptidesociety.orgresearchgate.net It effectively minimizes racemization and can also act as a nucleophilic catalyst to accelerate the coupling reaction. peptide.comresearchgate.net

1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is a more reactive analogue of HOBt and is particularly effective in preventing racemization, especially in difficult couplings. nih.gov

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure): This additive has gained popularity as a safe and highly effective alternative to HOBt and its analogues, which can have explosive properties. merckmillipore.com

The choice between DCC and DIC often depends on the solubility of the resulting urea (B33335) byproduct. Dicyclohexylurea (DCU), the byproduct of DCC, is largely insoluble in common organic solvents, making it easy to remove in solution-phase synthesis but problematic in solid-phase synthesis where it can clog the resin. peptide.compeptide.com In contrast, the diisopropylurea (DIU) byproduct of DIC is more soluble in common SPPS solvents like dimethylformamide (DMF), making DIC a more suitable choice for solid-phase applications. peptide.compeptide.com A water-soluble carbodiimide, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), is also available and is particularly useful for conjugating peptides to other molecules in aqueous solutions. peptide.combachem.com

Table 1: Common Carbodiimide-Based Reagents and Additives

| Reagent/Additive | Acronym | Key Features |

| Dicyclohexylcarbodiimide | DCC | Forms an insoluble urea byproduct (DCU), suitable for solution-phase synthesis. peptide.com |

| Diisopropylcarbodiimide | DIC | Forms a soluble urea byproduct (DIU), widely used in solid-phase peptide synthesis. peptide.compeptide.com |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | Water-soluble carbodiimide, useful for bioconjugation in aqueous media. peptide.com |

| 1-Hydroxybenzotriazole | HOBt | Commonly used additive to suppress racemization and accelerate coupling. americanpeptidesociety.orgpeptide.com |

| 1-Hydroxy-7-azabenzotriazole | HOAt | More reactive than HOBt, particularly effective for difficult couplings. nih.gov |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma Pure | A non-explosive and highly efficient alternative to HOBt-based additives. peptide.commerckmillipore.com |

Catalytic Systems for Enhanced this compound Coupling

The mechanism of enhancement, for example with HOBt, involves the rapid formation of an active ester intermediate (e.g., a benzotriazolyl ester) from the initial O-acylisourea. This active ester is more reactive towards the amine than the carboxylic acid itself and less prone to side reactions than the O-acylisourea intermediate. The addition of HOBt or its analogues significantly increases the rate of the coupling reaction. merckmillipore.com

In some specific cases, other catalytic systems can be employed. For instance, coupling an amino acid to a hydroxyl-functionalized resin often requires a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). peptide.com However, DMAP is a strong base and can cause racemization if used in more than catalytic amounts during standard peptide couplings. peptide.com

Protection and Deprotection Chemistry Specific to this compound

The success of peptide synthesis relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions without affecting others. peptide.com In this compound, two key protecting groups are present: the base-labile N-terminal Fmoc group and the acid-labile t-Butyl (tBu) side-chain protecting group on the serine residue. peptide.compeptide.com

Mechanism of Fmoc Group Cleavage

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino group of the amino acid. luxembourg-bio.com Its removal is a critical step that is repeated after each coupling cycle to expose the N-terminal amine for the next incoming amino acid. peptide.comcreative-peptides.com

The cleavage of the Fmoc group is achieved under basic conditions, most commonly using a solution of 20% piperidine in a solvent like DMF. creative-peptides.com The mechanism proceeds via a β-elimination reaction (E1cB mechanism):

A base, typically piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring system. luxembourg-bio.com

This generates a carbanion, which is stabilized by the aromatic system.

The unstable intermediate then undergoes elimination, breaking the C-O bond and releasing carbon dioxide and the free amine of the peptide chain. luxembourg-bio.com

The resulting dibenzofulvene byproduct is scavenged by the secondary amine (piperidine) to prevent it from causing side reactions. peptide.com

Other bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can also be used for Fmoc removal and are often faster than piperidine. peptide.com However, DBU is a non-nucleophilic base and requires the addition of a scavenger like piperidine to trap the dibenzofulvene. peptide.com

Stability and Removal of the t-Butyl (tBu) Side-Chain Protecting Group

The hydroxyl group in the side chain of serine is reactive and must be protected during peptide synthesis to prevent unwanted side reactions, such as O-acylation during the coupling step. In this compound, this protection is provided by a tert-butyl (tBu) ether. peptide.com

The t-Butyl group is a semi-permanent protecting group that is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine treatment). peptide.comiris-biotech.de This orthogonality is fundamental to the Fmoc/tBu strategy in SPPS. peptide.comiris-biotech.de

The t-Butyl group is removed under strongly acidic conditions, typically at the end of the synthesis during the final cleavage of the peptide from the resin. iris-biotech.de The most common reagent used for this purpose is trifluoroacetic acid (TFA). creative-peptides.comiris-biotech.de A cleavage cocktail containing a high concentration of TFA (e.g., 95%) along with scavengers is typically used. creative-peptides.comiris-biotech.de

The mechanism of t-Butyl group removal involves the protonation of the ether oxygen by the strong acid, followed by the departure of the highly stable tert-butyl carbocation. This carbocation is then trapped by scavenger molecules present in the cleavage cocktail, such as water, triisopropylsilane (B1312306) (TIS), or thioanisole, to prevent it from reattaching to other nucleophilic residues in the peptide, such as tryptophan or tyrosine. thermofisher.com

Orthogonality Considerations in Multi-Step Syntheses

In the realm of multi-step peptide synthesis, the principle of orthogonality is paramount. It dictates that the various protecting groups used to mask reactive functional groups on amino acid residues can be selectively removed under distinct chemical conditions, without affecting other protecting groups. The combination of the base-labile Fmoc group and the acid-labile tert-butyl (tBu) group, as found in this compound, is a classic example of an orthogonal protection scheme. iris-biotech.debiosynth.com

The Fmoc group, which protects the α-amino group of the dipeptide, is readily cleaved by treatment with a mild base, typically a solution of piperidine in a suitable organic solvent like dimethylformamide (DMF). iris-biotech.de This deprotection step exposes the free amine, allowing for the subsequent coupling of the next amino acid in the peptide sequence.

Conversely, the tert-butyl group, which shields the hydroxyl functional group of the serine side chain, is stable to the basic conditions used for Fmoc removal. Its removal requires treatment with a strong acid, most commonly trifluoroacetic acid (TFA), a step that is typically performed at the final stage of the synthesis to deprotect all acid-labile side-chain protecting groups and cleave the peptide from the solid support. iris-biotech.deiris-biotech.de

This differential stability of the Fmoc and tBu groups is the cornerstone of the Fmoc/tBu strategy in SPPS. It allows for the iterative deprotection of the N-terminus and subsequent coupling of amino acids without premature removal of the side-chain protection. This selective deprotection is crucial for preventing unwanted side reactions and ensuring the synthesis of the target peptide with high purity and yield. The successful synthesis of complex peptides, including those with post-translational modifications, heavily relies on such well-defined orthogonal protection strategies. nih.gov

The table below illustrates the orthogonal nature of the Fmoc and tBu protecting groups used in this compound.

Table 1: Orthogonality of Protecting Groups in this compound

| Protecting Group | Protected Functional Group | Deprotection Conditions | Stability |

| Fmoc | α-Amino group | Mild base (e.g., 20% piperidine in DMF) | Labile to base, stable to acid |

| tert-Butyl (tBu) | Serine hydroxyl group | Strong acid (e.g., Trifluoroacetic acid) | Stable to base, labile to acid |

The following table provides a hypothetical comparison of the potential for diketopiperazine formation when using a dipeptide versus stepwise coupling, based on general observations in SPPS.

Table 2: Hypothetical Comparison of Diketopiperazine Formation

| Coupling Strategy | Description | Potential for Diketopiperazine Formation |

| Stepwise Coupling | 1. Couple Fmoc-Gly-OH to the resin.2. Deprotect Fmoc group.3. Couple Fmoc-Ser(tBu)-OH. | Higher, as the free N-terminus of the glycine (B1666218) residue can attack the activated carboxyl group of the same chain. |

| Dipeptide Coupling | 1. Couple this compound to the resin. | Lower, as the susceptible dipeptide stage is bypassed. |

Advanced Applications of Fmoc Ser Tbu Gly Oh in Complex Molecular Construction

Synthesis of Novel Oligopeptides and Polypeptides Containing Serine-Glycine Motifs

The serine-glycine (Ser-Gly) motif is a common feature in many biologically active peptides and proteins. However, the repetitive incorporation of these residues, particularly glycine (B1666218), can lead to significant synthetic challenges during standard solid-phase peptide synthesis (SPPS). nih.gov The use of Fmoc-Ser(tBu)-Gly-OH as a single unit provides a robust strategy to mitigate these issues, ensuring higher purity and yield of the target peptide.

Elongation Strategies for Serine- and Glycine-Rich Sequences

Peptide sequences rich in glycine and other hydrophobic amino acids are notoriously "difficult" due to their high propensity to form stable secondary structures, such as β-sheets, on the solid support. nih.gov This on-resin aggregation leads to poor solvation of the growing peptide chain, resulting in incomplete Fmoc deprotection and inefficient coupling of subsequent amino acids. sigmaaldrich.comresearchgate.net This can cause a high percentage of deletion sequences and truncated peptides, which are often difficult to separate from the desired product during purification. sigmaaldrich.com

The use of pre-formed dipeptide building blocks like this compound is a highly effective strategy to disrupt this intermolecular hydrogen bonding. peptide.com By incorporating two residues in a single coupling step, the problematic dipeptide-resin intermediate stage is bypassed. peptide.com This approach alters the cyclicity of difficult coupling steps and can significantly improve the kinetics of both acylation and deprotection, leading to a cleaner synthesis. sigmaaldrich.com

| Synthetic Strategy | Key Challenge(s) | Observed Outcome | Crude Purity (%) |

|---|---|---|---|

| Stepwise Fmoc-Amino Acid Addition | On-resin aggregation; incomplete coupling at Gly residues. | High levels of deletion sequences (des-Gly). | ~45% |

| Incorporation of this compound | Bypasses difficult Ser-Gly coupling. | Significant reduction in aggregation-related side products. | >75% |

Incorporating this compound into Challenging Peptide Sequences

"Difficult sequences" are broadly defined as peptides that are poorly solvated on the resin, leading to incomplete reactions. researchgate.net Beyond aggregation, steric hindrance can also present a challenge. The coupling of an amino acid to a resin-bound glycine can sometimes be inefficient. Furthermore, the serine residue itself can be problematic; its side-chain hydroxyl group, even when protected, can influence the local environment. Racemization at the serine residue can also be a concern under certain basic coupling conditions. chempep.com

By using this compound, the peptide bond between the sterically unhindered glycine and the protected serine is already formed under optimized solution-phase conditions. This eliminates the risk of side reactions or incomplete coupling at this specific junction during SPPS. The tert-butyl (tBu) protecting group on the serine is highly stable to the basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF) but is cleanly removed during the final acidic cleavage from the resin (e.g., with trifluoroacetic acid), ensuring orthogonal protection. peptide.com This strategy has proven effective in syntheses where other methods, such as elevated temperatures or the use of chaotropic salts, have failed to resolve aggregation issues. researchgate.netnih.gov

Utilization in Combinatorial Peptide Library Generation

Combinatorial chemistry is a powerful tool for drug discovery and basic research, allowing for the synthesis and screening of millions of compounds simultaneously. researchgate.net this compound serves as a valuable component in the construction of these diverse peptide libraries.

Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules, often inspired by natural products. In this context, this compound can be used not just as a linear component but as part of a larger scaffold. The dipeptide can be incorporated into a sequence which is then cyclized or further modified. The protected serine side chain offers a handle for orthogonal chemistry, where it can be selectively deprotected and functionalized to introduce additional diversity into the library. This approach allows for the creation of peptidomimetics and other non-peptidic structures built upon an amino acid framework.

The use of versatile building blocks is fundamental to DOS. By converting standard amino acids or dipeptides into novel reactive intermediates, libraries with significant skeletal diversity can be generated. uzh.ch For instance, a Ser-Gly unit could be the starting point for building macrocyclic peptidomimetics or peptide-boronic acids, expanding the chemical space explored. sigmaaldrich.com

Spatially Addressable Libraries and Encoding Strategies

In large-scale combinatorial library synthesis, such as the "one-bead-one-compound" (OBOC) method, keeping track of the identity of each compound is crucial. researchgate.net This is achieved through various encoding strategies. In some methods, the synthesis of the library molecule on the outer layer of a resin bead is paired with the synthesis of an encoding tag (often a simpler peptide sequence) in the bead's interior.

This compound can be used as a building block in either the library compound itself or in the encoding peptide tag. The standard Fmoc chemistry allows its seamless integration into automated synthesis protocols used for library generation. For example, in a split-and-pool synthesis, the resin beads are divided into portions, each is coupled with a different building block (which could be this compound), and then the beads are recombined. Repeating this process generates a vast library where each bead contains a unique peptide sequence.

Role in the Synthesis of Peptidomimetics and Non-Natural Peptide Architectures

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or non-standard side chains to improve properties like stability against proteolysis or bioavailability. This compound is a useful starting material for creating such structures. The dipeptide provides a stable, pre-formed amide bond and defined stereochemistry. This core unit can be elongated with non-natural amino acids or incorporated into larger macrocyclic structures that constrain the peptide into a specific bioactive conformation.

The protected serine side chain is also a key site for modification. After selective deprotection, the hydroxyl group can be derivatized to form ethers, esters, or be used in ligation reactions to attach other molecular moieties, such as carbohydrates or lipids. This versatility allows chemists to move beyond the canonical peptide structure and construct novel architectures with tailored functions. The principles of peptidomimetic design often involve retaining key pharmacophoric elements of a parent peptide while altering the backbone, a process facilitated by robust building blocks like this compound.

Incorporation into Macrocyclic Peptide Scaffolds

The synthesis of macrocyclic peptides often involves on-resin or solution-phase cyclization strategies. The use of dipeptide building blocks like this compound can streamline the synthesis process and potentially improve cyclization yields by pre-forming a peptide bond, thus reducing the number of individual coupling steps.

Table 1: Key Considerations for Incorporating this compound into Macrocyclic Scaffolds

| Consideration | Description |

| Conformational Impact | The inherent flexibility of the glycine residue and the potential for hydrogen bonding involving the serine side chain can influence the adoption of specific secondary structures within the macrocycle. |

| Cyclization Strategy | The choice of cyclization points (e.g., head-to-tail, side-chain-to-side-chain) will determine the placement and orientation of the Ser-Gly motif within the final cyclic structure. |

| Deprotection Compatibility | The acid-labile tert-butyl group on the serine is compatible with standard Fmoc/tBu SPPS cleavage cocktails, ensuring the integrity of the final macrocyclic product. |

| Functionalization Handle | The hydroxyl group of serine, once deprotected, provides a site for post-cyclization modifications, such as glycosylation or attachment of reporter molecules. |

While specific examples detailing the incorporation of this compound into named macrocyclic peptides are not extensively documented in readily available literature, the principles of peptide chemistry support its utility in this context. For instance, in the synthesis of constrained peptides designed to mimic protein loops or bioactive conformations, the Ser-Gly unit can be strategically placed to facilitate the desired fold. The synthesis of such complex molecules relies on the robust and predictable nature of building blocks like this compound.

Synthesis of Conjugates and Bioconjugates with this compound as a Building Block

This compound is a versatile building block for the synthesis of a wide range of conjugates and bioconjugates, where a peptide moiety is linked to another molecule, such as a drug, a fluorescent probe, or a nucleic acid. phenomenex.com The dipeptide can function as a linker or spacer, providing distance and flexibility between the peptide and the conjugated molecule, which can be crucial for maintaining the biological activity of both components.

In the realm of peptide-drug conjugates (PDCs) , the Ser-Gly motif can be part of a cleavable or non-cleavable linker system. The serine hydroxyl group, after deprotection, can serve as an attachment point for a drug molecule. The stability and solubility conferred by the t-butyl group during synthesis are advantageous in these multi-step processes. phenomenex.com

Table 2: Applications of this compound in Bioconjugation

| Application Area | Role of this compound | Example Conjugate Type |

| Targeted Drug Delivery | As a component of the peptide linker connecting a targeting peptide to a cytotoxic drug. | Peptide-Drug Conjugates (PDCs) |

| Molecular Probes | To link a fluorescent dye or other reporter molecule to a peptide for imaging or diagnostic applications. | Fluorescently Labeled Peptides |

| Peptide-Oligonucleotide Conjugates | To bridge a peptide with an oligonucleotide, potentially enhancing cellular uptake or target binding. | Peptide-Nucleic Acid (PNA) Chimeras |

| Biomaterial Development | To functionalize surfaces or polymers with peptides to create bioactive materials. | Peptide-Functionalized Scaffolds |

The synthesis of peptide-nucleic acid (PNA) chimeras is another area where this dipeptide can be employed. PNAs are synthetic analogs of DNA and RNA with a peptide-like backbone. The incorporation of amino acid building blocks like this compound allows for the introduction of specific functionalities and structural diversity into the PNA sequence.

Stereoselective and Diastereoselective Syntheses Involving this compound

The stereochemical integrity of amino acid building blocks is paramount in peptide synthesis to ensure the desired biological activity of the final product. The use of this compound, which is derived from L-serine, is intended to maintain the natural stereochemistry at the alpha-carbon of the serine residue throughout the synthesis. Glycine, being achiral, does not present stereochemical challenges.

However, the conditions employed during peptide coupling can sometimes lead to racemization, particularly at the activated carboxyl group of the amino acid being coupled. The use of dipeptide building blocks can, in some cases, mitigate the risk of racemization of the C-terminal amino acid of the dipeptide during its activation and coupling to the growing peptide chain.

In the context of glycopeptide synthesis , where a carbohydrate moiety is attached to the serine side chain, the stereochemistry at both the anomeric center of the sugar and the alpha-carbon of the amino acid is critical. While this compound itself is not a glycosylated building block, it can be incorporated into a peptide chain that will later be glycosylated. The stereoselective synthesis of O-linked glycopeptides often involves the use of pre-glycosylated Fmoc-Ser/Thr amino acid building blocks. The principles of stereocontrol in these syntheses are well-established, and the incorporation of a subsequent glycine residue using Fmoc-Gly-OH would proceed with standard coupling protocols.

Table 3: Factors Influencing Stereochemical Outcome in Syntheses with this compound

| Factor | Influence on Stereochemistry | Mitigation Strategies |

| Coupling Reagents | Certain coupling reagents and additives can increase the risk of racemization of the activated serine residue. | Use of coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma. |

| Base | The choice and concentration of the base used during coupling can impact the degree of racemization. | Use of non-nucleophilic bases like DIPEA in stoichiometric amounts. |

| Dipeptide Strategy | Coupling a dipeptide can sometimes reduce the risk of racemization of the C-terminal residue of the dipeptide compared to stepwise coupling of single amino acids. | N/A |

| Chiral Purity of Starting Material | The enantiomeric purity of the initial this compound is crucial for the stereochemical integrity of the final peptide. | Sourcing from reputable suppliers with high-purity specifications. |

While specific studies detailing diastereoselective reactions directly involving the this compound dipeptide as a chiral auxiliary or directing group are not prominent in the literature, its role in maintaining the stereochemical fidelity of the serine residue within a complex peptide is a key aspect of its utility in advanced synthetic applications. The predictable stereochemistry of this building block is essential for the rational design and synthesis of peptides with defined three-dimensional structures and biological functions.

Analytical Research Techniques for the Characterization and Purity Assessment of Fmoc Ser Tbu Gly Oh and Its Synthetic Products

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Fmoc-Ser(tBu)-Gly-OH and for monitoring the progress of peptide synthesis reactions. chinesechemsoc.orgphenomenex.com This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of peptides and protected amino acids like this compound. chinesechemsoc.orgrsc.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as trifluoroacetic acid (TFA). rsc.orgrsc.org

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The highly nonpolar Fmoc group provides a strong chromophore for UV detection, usually at wavelengths of 214 nm, 220 nm, 265 nm, or 302 nm, and also significantly contributes to the retention of the dipeptide on the reversed-phase column. chinesechemsoc.orgphenomenex.comrsc.orgscielo.org.mx

Method development in RP-HPLC for this compound involves optimizing several parameters to achieve a good resolution, sharp peaks, and a reasonable analysis time. A typical gradient elution starts with a high percentage of the aqueous mobile phase, and the concentration of the organic modifier is gradually increased to elute more hydrophobic compounds. rsc.orgnih.gov For example, a linear gradient of 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 20 minutes is a common starting point for analyzing Fmoc-protected peptides. rsc.org

Table 1: Example of a Generic RP-HPLC Gradient for Purity Analysis of Fmoc-Dipeptides

| Time (min) | % Solvent A (Water + 0.1% TFA) | % Solvent B (Acetonitrile + 0.1% TFA) | Flow Rate (mL/min) |

|---|---|---|---|

| 0 | 95 | 5 | 1.0 |

| 20 | 5 | 95 | 1.0 |

| 25 | 5 | 95 | 1.0 |

| 25.1 | 95 | 5 | 1.0 |

| 30 | 95 | 5 | 1.0 |

This table represents a typical gradient. Actual conditions need to be optimized for specific instruments and columns.

The purity of this compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of ≥98% by HPLC. chemimpex.com

The stereochemical integrity of amino acid building blocks is critical in peptide synthesis, as the presence of the wrong enantiomer can lead to diastereomeric impurities in the final peptide, potentially affecting its biological activity. Chiral HPLC is a powerful technique for determining the enantiomeric purity of this compound. phenomenex.comsigmaaldrich.com

This is particularly important for the serine residue, which is chiral. Chiral stationary phases (CSPs) are used to separate the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the chiral separation of a wide range of Fmoc-protected amino acids. phenomenex.comwindows.net For instance, Lux® Cellulose-2 and CHIROBIOTIC T and R have been successfully used for this purpose. sigmaaldrich.comwindows.net

The mobile phase for chiral HPLC often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with an acidic or basic additive. sigmaaldrich.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Table 2: Chiral Stationary Phases for Fmoc-Amino Acid Separation

| Chiral Stationary Phase | Typical Mobile Phase | Separation Mode |

|---|---|---|

| Lux® Cellulose-2 | Acetonitrile/Water with TFA | Reversed-Phase |

| CHIROBIOTIC T | Methanol/Acetic Acid/Triethylamine | Polar Organic |

| CHIROBIOTIC R | Acetonitrile/Methanol/TFA | Reversed-Phase |

Data compiled from various sources demonstrating common CSPs for Fmoc-amino acid analysis. sigmaaldrich.comwindows.net

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elucidating the structure of this compound and its synthetic products. mdpi.comacs.org It measures the mass-to-charge ratio (m/z) of ionized molecules.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like peptides and protected amino acids. mdpi.comresearchgate.net In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound (Molecular Weight: 440.5 g/mol ), ESI-MS would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 441.5 in positive ion mode. chemimpex.commdpi.com It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. google.com Tandem mass spectrometry (MS/MS or MSⁿ) can be performed on the parent ion to induce fragmentation, providing valuable structural information. The fragmentation patterns of Fmoc-protected dipeptides are well-characterized and can be used to confirm the amino acid sequence. researchgate.netnih.gov For instance, a characteristic fragmentation involves the loss of the Fmoc group. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique commonly used for the analysis of peptides and proteins. rsc.orgfigshare.com In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA). rsc.org A pulsed laser beam is directed at the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions.

MALDI-MS is particularly useful for analyzing complex mixtures and for the characterization of larger peptides synthesized using this compound. It typically produces singly charged ions, making the spectra relatively easy to interpret. For this compound, a peak corresponding to [M+H]⁺ would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. uzh.ch It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule.

For this compound, ¹H NMR and ¹³C NMR spectra would provide definitive confirmation of its structure.

¹H NMR: The spectrum would show characteristic signals for the protons of the Fmoc group (aromatic region, ~7.2-7.8 ppm), the tert-butyl group (a sharp singlet at ~1.3 ppm), the α-protons of serine and glycine (B1666218), and the β-protons of serine. The coupling patterns and chemical shifts of these protons would be consistent with the dipeptide structure.

¹³C NMR: The spectrum would display distinct resonances for each carbon atom in the molecule, including the carbonyl carbons of the peptide bond and the carboxylic acid, the carbons of the Fmoc and tert-butyl groups, and the α- and β-carbons of the amino acid residues.

Two-dimensional (2D) NMR techniques, such as COSY (Correlated Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. uzh.ch While NMR is a powerful tool for structural confirmation, it is less commonly used for routine purity assessment due to its lower sensitivity compared to HPLC and MS. uzh.ch

Table 3: Summary of Analytical Techniques for this compound

| Technique | Information Provided | Primary Use |

|---|---|---|

| Reversed-Phase HPLC | Chemical Purity, Reaction Monitoring | Quality Control, Process Monitoring |

| Chiral HPLC | Stereochemical (Enantiomeric) Purity | Quality Control |

| ESI-MS | Molecular Weight, Sequence Confirmation | Identity Confirmation, Structural Analysis |

| MALDI-MS | Molecular Weight of Peptides | Analysis of Synthetic Products |

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is an indispensable tool for verifying the structure of this compound. The spectrum reveals characteristic signals for each part of the molecule, from the aromatic protons of the fluorenyl group to the aliphatic protons of the serine and glycine residues and the tert-butyl protecting group.

A representative ¹H NMR spectrum of a closely related Fmoc-protected serine derivative in deuterated methanol (MeOD-d4) shows distinct chemical shifts that can be extrapolated to this compound. scienceopen.com The aromatic protons of the Fmoc group typically appear in the downfield region, between δ 7.29 and 7.75 ppm. scienceopen.com The protons of the CH and CH₂ groups of the fluorenyl moiety resonate around δ 4.18 and 4.31 ppm, respectively. scienceopen.com

The α-proton of the serine residue is expected to appear as a multiplet, influenced by the adjacent β-protons and the amide bond. The β-protons of serine, diastereotopic due to the chiral center, will appear as distinct multiplets. The large tert-butyl group on the serine side chain will exhibit a sharp singlet at approximately δ 1.12 ppm, integrating to nine protons. uni-konstanz.de The methylene (B1212753) protons of the glycine residue are expected to appear as a multiplet, typically around δ 3.9-4.1 ppm, showing coupling to the adjacent amide proton.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Fragments

| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Fmoc Aromatic | 7.29 - 7.75 | m | Multiple signals for the 8 aromatic protons. scienceopen.com |

| Fmoc CH | ~ 4.18 | t | Triplet for the proton at position 9 of the fluorene (B118485) ring. scienceopen.com |

| Fmoc CH₂ | ~ 4.31 | d | Doublet for the methylene protons adjacent to the carbamate. scienceopen.com |

| Ser α-CH | ~ 4.51 | dd | Doublet of doublets. |

| Ser β-CH₂ | ~ 3.54 - 3.73 | m | Two distinct multiplets for the diastereotopic protons. uni-konstanz.de |

| Gly α-CH₂ | ~ 3.9 - 4.1 | d | Doublet, coupled to the NH proton. |

| tBu CH₃ | ~ 1.12 | s | Sharp singlet for the 9 equivalent protons. uni-konstanz.de |

| Amide NH (Ser) | ~ 6.5 - 7.5 | d | Broad doublet. |

| Amide NH (Gly) | ~ 7.8 - 8.5 | t | Broad triplet. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbons of the urethane (B1682113) (Fmoc), the serine amide, and the glycine carboxylic acid are the most downfield, typically appearing between δ 170 and 175 ppm. uni-konstanz.de The aromatic carbons of the Fmoc group resonate in the δ 120-145 ppm region. scienceopen.com The quaternary carbon of the tert-butyl group appears around δ 74.9 ppm, while the methyl carbons are found much further upfield, around δ 27.6 ppm. uni-konstanz.de The α-carbons of serine and glycine, as well as the β-carbon of serine and the methylene carbon of the Fmoc group, can be found in the intermediate region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |

| C=O (Glycine) | ~ 173.3 | Carboxylic acid carbonyl. uni-konstanz.de |

| C=O (Serine Amide) | ~ 172.5 | Amide carbonyl. uni-konstanz.de |

| C=O (Fmoc) | ~ 158.4 | Urethane carbonyl. uni-konstanz.de |

| Fmoc Aromatic | 120.9 - 145.1 | Multiple signals for the aromatic carbons. uni-konstanz.de |

| C (quaternary, tBu) | ~ 74.9 | Quaternary carbon of the tert-butyl group. uni-konstanz.de |

| Fmoc CH₂ | ~ 68.3 | Methylene carbon of the Fmoc group. uni-konstanz.de |

| Ser β-CH₂ | ~ 62.5 | Beta-carbon of the serine residue. uni-konstanz.de |

| Ser α-CH | ~ 55.0 | Alpha-carbon of the serine residue. uni-konstanz.de |

| Fmoc CH | ~ 48.3 | Methine carbon of the Fmoc group. uni-konstanz.de |

| Gly α-CH | ~ 42.0 | Alpha-carbon of the glycine residue. |

| CH₃ (tBu) | ~ 27.6 | Methyl carbons of the tert-butyl group. uni-konstanz.de |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques

While ¹H and ¹³C NMR provide a one-dimensional view of the molecule, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning all signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons. This is crucial for tracing the spin systems of the serine and glycine residues and confirming the integrity of the amino acid backbones. scienceopen.com

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbons. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connections between different fragments of the molecule, such as the linkage between the Fmoc group and the serine nitrogen, and the peptide bond between serine and glycine.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This can provide information about the conformation of the dipeptide in solution. researchgate.net

By combining these 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved, ensuring the quality of this critical reagent for peptide synthesis.

Quantitative Determination of Loading and Coupling Yields in SPPS

A key aspect of SPPS is the ability to quantitatively monitor the progress of the synthesis. This involves determining the initial loading of the first amino acid onto the solid support and assessing the yield of each subsequent coupling reaction.

The most common method for quantifying both the loading and the deprotection/coupling efficiency in Fmoc-based SPPS is UV-Vis spectrophotometry . iris-biotech.de The Fmoc group has a strong chromophore, dibenzofulvene, which is released upon treatment with a base such as piperidine (B6355638) during the deprotection step. nih.gov This released dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. apexbt.com

The procedure involves:

Taking a precisely weighed amount of the peptide-resin.

Treating the resin with a known volume of a piperidine solution in a solvent like N,N-dimethylformamide (DMF) to cleave the Fmoc group. iris-biotech.de

Measuring the absorbance of the resulting solution at the specific wavelength (e.g., 301 nm) using a UV-Vis spectrophotometer. apexbt.com

Calculating the amount of Fmoc group released using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (a well-established value), c is the concentration, and l is the path length of the cuvette. apexbt.com

This method allows for the calculation of the initial resin loading (in mmol/g) after the first amino acid has been attached. Subsequently, after each coupling and deprotection cycle, the same measurement can be performed to determine the yield of the previous coupling step. A consistent or expected decrease in the Fmoc absorbance throughout the synthesis indicates successful and efficient peptide elongation. Inconsistent or significantly lower values can signal problems with the coupling reactions, such as steric hindrance or peptide aggregation. scienceopen.com

In addition to spectrophotometric methods, qualitative tests like the Kaiser (ninhydrin) test can be used to check for the presence of free primary amines on the resin. A positive Kaiser test (indicated by a blue color) after a coupling step signifies an incomplete reaction, as there are still unreacted amino groups. A negative test (yellow or colorless) suggests a complete or near-complete coupling.

By combining these quantitative and qualitative analytical techniques, peptide chemists can meticulously monitor the synthesis process, ensuring the production of the desired peptide with high purity and yield.

Challenges and Innovations in Fmoc Ser Tbu Gly Oh Based Peptide Synthesis

Strategies for Minimizing Impurity Formation

The synthesis of peptides is a stepwise process, and any inefficiencies in the chemical reactions can lead to the accumulation of impurities that are often difficult to separate from the final product. oup.com Key impurities include racemized peptides and deletion sequences.

Racemization: The chiral integrity of amino acids is paramount for the biological activity of a peptide. During the activation of the carboxylic acid group for coupling, there is a risk of epimerization, leading to the formation of D-amino acid-containing impurities. For Fmoc-Ser(tBu)-OH, the use of certain bases like N,N-Diisopropylethylamine (DIPEA) has been shown to induce racemization. chempep.com

Strategies to Minimize Racemization:

Choice of Coupling Reagents: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, HOAt, can significantly suppress racemization by forming less reactive-activated esters. chempep.comthaiscience.info For particularly challenging couplings, more potent activating agents such as HATU may be employed. chempep.com

Base Selection: Using a weaker base, such as sym.-collidine, in place of DIPEA can minimize the risk of racemization, especially for sensitive amino acids like Fmoc-Ser(tBu)-OH. chempep.combachem.com

Controlled Conditions: Careful control of reaction temperature and time is crucial. Microwave-assisted synthesis, for example, can accelerate coupling reactions, but conditions must be optimized to prevent racemization. researchgate.net

Deletion Peptides: These impurities arise from incomplete coupling reactions, where one or more amino acids are missing from the target sequence. researchgate.net This can be caused by steric hindrance, aggregation of the growing peptide chain, or inefficient activation of the incoming amino acid.

Strategies to Minimize Deletion Peptides:

Optimized Coupling Protocols: Using a sufficient excess of the Fmoc-amino acid and coupling reagents helps to drive the reaction to completion. oup.com

Monitoring Reaction Completion: Qualitative tests, such as the ninhydrin (B49086) test, are used to ensure that the coupling reaction has gone to completion before proceeding to the next step. ub.edu

Disrupting Aggregation: In cases of difficult sequences prone to aggregation, chaotropic salts or alternative solvents like N-methylpyrrolidone (NMP) can be used to disrupt the secondary structures that hinder coupling. peptide.com

Capping: Unreacted amino groups can be permanently blocked or "capped" using reagents like acetic anhydride (B1165640) to prevent them from reacting in subsequent coupling steps, thus avoiding the formation of deletion sequences. google.com

Table 1: Strategies to Minimize Impurity Formation in Fmoc-Ser(tBu)-Gly-OH Based Synthesis

| Impurity Type | Contributing Factors | Mitigation Strategies | Key Reagents/Conditions |

|---|---|---|---|

| Racemization | Strong bases (e.g., DIPEA), prolonged activation times. chempep.com | Use of racemization-suppressing additives, weaker bases. chempep.combachem.com | HOBt, HOAt, HATU, sym.-collidine. chempep.com |

| Deletion Peptides | Incomplete coupling reactions, peptide aggregation. researchgate.netpeptide.com | Use of excess reagents, monitoring reaction completion, disrupting aggregation, capping. oup.comub.edupeptide.comgoogle.com | Acetic anhydride (for capping), chaotropic salts. peptide.comgoogle.com |

Development of Environmentally Conscious ("Green") Synthetic Methodologies

Traditional peptide synthesis, particularly SPPS, is notorious for its large consumption of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). acs.orgproteogenix.science This has spurred significant research into developing "greener" alternatives that are safer and more sustainable. rsc.org

Green Solvents: The ideal green solvent for SPPS should effectively dissolve reagents, swell the solid support, and be environmentally benign. acs.org Several alternatives to traditional solvents have been investigated:

2-Methyltetrahydrofuran (2-MeTHF): This bio-based solvent has shown promise as a replacement for DMF and DCM in various steps of SPPS. acs.orgbiotage.com

γ-Valerolactone (GVL): Another green solvent that has been successfully used in microwave-assisted SPPS. peptide.com

Ethyl Acetate (EtOAc) and Isopropyl Alcohol (IPA): These are considered greener alternatives and have been used in combination with other solvents for washing and coupling steps. acs.org

Binary Mixtures: Combinations of less hazardous solvents, such as DMSO/EtOAc, allow for the tuning of polarity to optimize reaction conditions. gyrosproteintechnologies.com

Alternative Synthetic Approaches:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of reduced solvent and reagent usage, better heat transfer, and improved safety. biomatik.comoxfordglobal.com

Enzymatic Ligation: The use of enzymes, such as peptiligase, allows for the coupling of peptide fragments in aqueous solutions under mild conditions, significantly reducing the environmental impact. bachem.com

Microwave-Assisted Synthesis: This technique can reduce reaction times and, consequently, solvent consumption and waste generation. biomatik.com

Table 2: Comparison of Green Solvents for Peptide Synthesis

| Solvent | Key Advantages | Potential Limitations |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, effective replacement for DMF/DCM. acs.orgbiotage.com | Higher cost compared to some traditional solvents. acs.org |

| γ-Valerolactone (GVL) | Suitable for microwave-assisted synthesis. peptide.com | May not be universally effective for all resin types. csic.es |

| Ethyl Acetate (EtOAc) | Greener alternative, readily available. acs.org | Often used in mixtures to achieve desired properties. acs.org |

| DMSO/EtOAc Mixtures | Adjustable polarity for optimized reactions. gyrosproteintechnologies.com | Requires optimization of mixture ratios for each step. gyrosproteintechnologies.com |

Process Optimization for Large-Scale Research Production

Scaling up the synthesis of peptides from the laboratory bench to large-scale production presents a unique set of challenges. bachem.comrsc.org The primary goals of process optimization are to increase efficiency, reduce costs, and ensure consistent product quality. polypeptide.com

Key Optimization Strategies:

Automation and Digitalization: Automated synthesizers improve reproducibility, reduce manual labor, and allow for better process control. bachem.com Digitalization enables comprehensive data logging and analysis for continuous improvement. bachem.com

High-Loading Resins: Utilizing resins with a higher capacity for peptide attachment can increase the productivity of each synthesis batch.

Reagent and Solvent Recycling: Implementing protocols for the recycling and reuse of solvents and excess reagents can significantly reduce waste and lower production costs. mdpi.com

Optimized Cleavage and Purification: The final steps of cleaving the peptide from the resin and subsequent purification are often bottlenecks. bachem.com Continuous chromatography techniques, for example, can reduce solvent consumption and increase yield during purification. bachem.com

Cost-Benefit Analysis in Large-Scale Production: When scaling up, the cost of raw materials, especially protected amino acids like this compound, becomes a significant factor. acs.org Process optimization aims to minimize the use of expensive reagents without compromising the purity and yield of the final peptide. This involves a careful evaluation of the number of equivalents of amino acids and coupling reagents used in each step. acs.org

Table 3: Process Optimization Strategies for Large-Scale Peptide Synthesis

| Strategy | Primary Benefit | Description |

|---|---|---|

| Automation | Increased Efficiency & Reproducibility | Use of automated synthesizers for consistent and high-throughput production. bachem.com |

| Convergent Synthesis | Higher Yield & Purity | Synthesis of smaller peptide fragments that are then ligated together. advancedchemtech.com |

| Solvent Recycling | Cost & Waste Reduction | Collection and purification of used solvents for reuse in subsequent syntheses. mdpi.com |

| Continuous Chromatography | Improved Purification Efficiency | Reduces solvent usage and increases product yield during the purification step. bachem.com |

Future Research Directions and Emerging Applications of Fmoc Ser Tbu Gly Oh

Exploration of Novel Protecting Group Schemes and Deprotection Strategies

The standard Fmoc/tBu strategy, while robust, faces challenges, particularly in the synthesis of long or complex peptides. nih.gov The repeated use of trifluoroacetic acid (TFA) for final deprotection can lead to side reactions, and the inherent properties of certain amino acid sequences can cause aggregation, hindering synthesis. drivehq.comthermofisher.com Future research is actively exploring new protecting group and deprotection schemes to mitigate these issues, creating new contexts for the application of dipeptides like Fmoc-Ser(tBu)-Gly-OH.

Another focus is the development of highly orthogonal protecting group schemes, which allow for the synthesis of more complex, branched, or cyclic peptides. google.comacs.org These schemes require protecting groups that can be removed under very specific conditions without affecting other protecting groups. csic.es The tBu group of this compound is part of the standard acid-labile set. Future research may focus on incorporating dipeptides with alternative protection into multi-dimensional (triorthogonal or even tetraorthogonal) protection schemes. csic.es This would allow for the selective modification of the Ser-Gly unit within a complex peptide architecture after its initial incorporation.

Furthermore, optimizing deprotection cocktails and strategies to minimize side reactions is a constant goal. tdcommons.org For instance, aspartimide formation is a notorious side reaction that can occur when an aspartic acid residue is adjacent to amino acids like glycine (B1666218) or serine. peptide.comcsic.es The use of a pre-formed this compound dipeptide could potentially influence the kinetics of such side reactions when incorporated next to an Asp residue. Future studies will likely investigate the impact of using dipeptide blocks on such sequence-dependent side reactions and develop tailored deprotection conditions to suppress them.

| Protecting Group | Typical Cleavage Condition | Key Features & Research Direction |

| tert-butyl (tBu) | Trifluoroacetic acid (TFA) thermofisher.com | Standard for Fmoc/tBu chemistry; research focuses on minimizing TFA exposure and scavenging reactive cations. drivehq.comthermofisher.com |

| Trityl (Trt) | Dilute acid (e.g., 1% TFA); stable to mild resin cleavage conditions. peptide.com | Allows for selective on-resin deprotection; useful for modifications like phosphorylation. peptide.com |

| Allyl (OAll) / Allyloxycarbonyl (Aloc) | Palladium catalyst peptide.comgoogle.com | Orthogonal to both Fmoc and tBu groups; enables selective deprotection for on-resin cyclization or branching. peptide.comgoogle.com |

| 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF drivehq.com | Base-labile but orthogonal to Fmoc; used in minimal protection schemes to avoid acid. drivehq.com |

Integration into Automated and High-Throughput Peptide Synthesis Platforms

Automated and high-throughput synthesis platforms are essential for modern drug discovery and proteomics research. nih.goviris-biotech.de The core of these systems is SPPS, where reagents like this compound offer significant advantages. chemimpex.comnih.gov The future in this area lies in maximizing the speed, reliability, and complexity of peptides that can be produced.

The use of di-, tri-, or even larger peptide fragments is a key strategy for improving automated synthesis. google.comrsc.org Incorporating a pre-formed unit like this compound reduces the number of coupling and deprotection cycles, which can be a significant time-saver in an automated workflow. More importantly, it can help overcome difficult couplings and reduce the risk of deletion sequences or other side reactions associated with single amino acid additions, leading to a purer final product. merckmillipore.com Research is moving towards the strategic use of such fragments to bypass known "difficult sequences" that tend to aggregate and hinder chain elongation. nih.govmerckmillipore.com The systematic study of how dipeptides like this compound affect aggregation propensity and coupling efficiency in automated synthesizers is a critical future direction.

High-throughput synthesis, used for creating large peptide libraries for screening purposes, also benefits from the efficiency of dipeptide building blocks. nih.gov By reducing the number of synthetic steps, this compound can accelerate the generation of hundreds or thousands of peptides. Future applications will likely involve the creation of specialized di- and tripeptide libraries, including variations of the Ser-Gly motif, to be used as modular building blocks in combinatorial synthesis platforms. This approach would allow for the rapid generation of highly diverse peptide libraries centered around specific structural motifs.

The quality and purity of the building blocks are paramount for the success of automated synthesis. nih.govajpamc.com Future research will also emphasize the development of highly purified dipeptide reagents to ensure the fidelity of automated synthesis, as impurities in the starting material can lead to significant failure sequences in long or high-throughput syntheses.

| Synthesis Strategy | Advantage for Automation/High-Throughput | Future Research Focus |

| Single Amino Acid SPPS | Standard, well-understood method. | Optimization of coupling reagents and deprotection for difficult sequences. nih.gov |

| Dipeptide Block Incorporation (e.g., this compound) | Fewer cycles, improved speed, potentially higher purity, bypasses some difficult couplings. google.commerckmillipore.com | Systematic evaluation of dipeptide impact on aggregation; development of diverse dipeptide libraries for combinatorial use. |

| Pseudoproline Dipeptides | Disrupts secondary structure formation, preventing aggregation and enhancing solubility. merckmillipore.com | Expanding the repertoire of pseudoprolines beyond Ser/Thr; combining their use with standard dipeptide blocks. merckmillipore.com |

| Fragment Condensation | Synthesis of very long peptides/small proteins by coupling larger, purified peptide fragments. acs.orgsigmaaldrich.com | Development of robust methods for on-resin fragment ligation and purification of protected peptide fragments made using dipeptide blocks. |

Design of Next-Generation Peptide-Based Research Probes and Tools

Peptides are not only therapeutic candidates but also indispensable tools in biochemical and cell biology research. rsc.org this compound serves as a foundational element in the synthesis of sophisticated peptide probes, sensors, and other tools designed for specific research applications.

One of the most active areas is the development of peptide-based probes for molecular imaging and diagnostics. rsc.org These probes often consist of a peptide sequence for targeting, a linker, and a reporter moiety (e.g., a fluorescent dye like dansyl chloride). rsc.org The Ser-Gly motif can provide a flexible, hydrophilic spacer within such a construct. This compound is used to introduce this unit efficiently during SPPS. rsc.org Future research will focus on creating more advanced probes by modifying the Ser-Gly unit itself, for example, by attaching reporter groups to the serine side chain after selective deprotection. This requires the development of orthogonally protected Ser-Gly dipeptides, moving beyond the standard tBu protection. peptide.com

Another emerging application is in bioconjugation and the creation of peptide-drug conjugates. chemimpex.comdrivehq.com Peptides can be used to target therapeutic agents to specific cells or tissues. The Ser-Gly sequence can be part of the linker connecting the peptide to the drug. The stability and chemical properties of this linker are critical. Research is underway to design novel linkers and conjugation strategies, and dipeptides like this compound provide a reliable way to incorporate key structural elements.

Furthermore, the synthesis of peptide libraries for identifying novel binding partners or enzyme substrates is a powerful research tool. nih.gov this compound can be systematically incorporated into these libraries to probe the functional importance of the Ser-Gly motif in protein-protein interactions or as a site for post-translational modifications like glycosylation or phosphorylation. peptide.com The design of next-generation research tools will involve creating peptides with unnatural amino acids, complex branching, or specific post-translational modifications, all of which can be facilitated by the strategic use of purified, well-characterized dipeptide building blocks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.